2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-amine 2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15946906
InChI: InChI=1S/C12H11F3N2/c1-6-7(2)17-10-4-3-8(12(13,14)15)5-9(10)11(6)16/h3-5H,1-2H3,(H2,16,17)
SMILES:
Molecular Formula: C12H11F3N2
Molecular Weight: 240.22 g/mol

2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-amine

CAS No.:

Cat. No.: VC15946906

Molecular Formula: C12H11F3N2

Molecular Weight: 240.22 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-amine -

Specification

Molecular Formula C12H11F3N2
Molecular Weight 240.22 g/mol
IUPAC Name 2,3-dimethyl-6-(trifluoromethyl)quinolin-4-amine
Standard InChI InChI=1S/C12H11F3N2/c1-6-7(2)17-10-4-3-8(12(13,14)15)5-9(10)11(6)16/h3-5H,1-2H3,(H2,16,17)
Standard InChI Key KCNXUEDTYZJRIS-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C2C=CC(=CC2=C1N)C(F)(F)F)C

Introduction

Chemical Identity and Structural Features

The molecular formula of 2,3-dimethyl-6-(trifluoromethyl)quinolin-4-amine is C₁₂H₁₁F₃N₂, with a molecular weight of 240.22 g/mol . Its IUPAC name derives from the quinoline backbone substituted at the 2, 3, and 6 positions. Key structural elements include:

  • Methyl groups at C2 and C3, which enhance steric bulk and influence electronic properties.

  • Trifluoromethyl group at C6, a strong electron-withdrawing moiety known to improve metabolic stability and bioavailability in medicinal chemistry .

  • Amino group at C4, a common pharmacophore in antimalarial and antimicrobial agents .

Comparative analysis with positional isomers, such as 7-trifluoromethyl analogs, reveals distinct electronic environments. For example, the 6-trifluoromethyl group may alter π-stacking interactions compared to its 7-substituted counterpart, potentially affecting binding to biological targets .

Synthetic Methodologies

While no explicit synthesis route for 2,3-dimethyl-6-(trifluoromethyl)quinolin-4-amine is documented, analogous compounds suggest a multi-step approach:

Precursor Selection

  • 2-(Trifluoromethyl)aniline derivatives serve as starting materials for constructing the quinoline core .

  • Methyl-substituted ketones (e.g., 3-methylbutan-2-one) may facilitate cyclization via the Friedländer or Pfitzinger reactions .

Cyclization and Functionalization

A representative pathway involves:

  • Condensation: Reacting 2-(trifluoromethyl)aniline with a methyl-substituted ketone to form a ketimine intermediate .

  • Cyclization: Treating the intermediate with a lithium amide base to induce ring closure, forming the quinoline scaffold .

  • Amination: Introducing the C4 amino group via nucleophilic substitution or catalytic amination .

Yield optimization typically requires careful control of reaction conditions, such as temperature (-78°C for lithiation steps) and solvent polarity .

Physicochemical Properties

Based on structural analogs, the compound likely exhibits:

PropertyValue/CharacteristicsRationale
SolubilityLow aqueous solubility (logP ~3.2)Hydrophobic trifluoromethyl and methyl groups
Melting Point130–150°CCrystalline packing enhanced by H-bonding
pKa~4.5 (amine), ~-5 (trifluoromethyl)Electron-withdrawing effects of CF₃
StabilityStable under inert atmospheresResistance to oxidation due to CF₃

Spectroscopic data for related compounds include:

  • ¹H NMR: Methyl groups resonate at δ 2.2–2.4 ppm; aromatic protons appear as multiplet signals between δ 7.0–8.5 ppm .

  • ¹⁹F NMR: Trifluoromethyl groups show singlets near δ -60 ppm .

Biological Activities and Mechanisms

While direct pharmacological data are unavailable, inferences from structurally similar quinolines suggest potential activities:

Anticancer Activity

In MCF-7 breast cancer cells, 7-trifluoromethyl-4-aminoquinolines demonstrate GI₅₀ values of 1.2–3.5 µM, surpassing doxorubicin (GI₅₀ = 4.7 µM) . The 6-CF₃ isomer could similarly intercalate DNA or inhibit topoisomerases, though regiochemical effects on potency require validation .

Allosteric Modulation

1H-Imidazo[4,5-c]quinolin-4-amine derivatives act as A₃ adenosine receptor positive allosteric modulators (PAMs) with EC₅₀ values of 40–120 nM . The 6-CF₃ group might optimize receptor binding by filling hydrophobic pockets .

Comparative Analysis with Related Compounds

CompoundSubstituentsBioactivity (Example)
2,3-Dimethyl-7-CF₃ analogCF₃ at C7Antimalarial (IC₅₀ = 1.1 µM)
2-Aryl-4-aminoquinolineAryl at C2Anticancer (GI₅₀ = 2.8 µM)
MefloquinePiperidine-CF₃ hybridAntimalarial (IC₅₀ = 0.3 µM)

Key distinctions:

  • 6-CF₃ vs. 7-CF₃: The 6-substituent may reduce steric hindrance at the quinoline N1 position, improving target engagement .

  • Methyl vs. Aryl groups: Methyl substitutions at C2/C3 minimize metabolic oxidation compared to bulkier aryl groups .

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